苯丙醚菊酯

概述

描述

非丙酯是一种广泛使用的拟除虫菊酯类杀虫剂,以其有效控制各种农业害虫而闻名。它是一种合成化合物,模拟了存在于菊花中的天然除虫菊酯的杀虫特性。 非丙酯因其在光照下具有稳定性以及对昆虫和螨虫具有广谱活性而备受重视 .

作用机制

非丙酯通过靶向昆虫神经系统中的电压门控钠通道来发挥其杀虫作用。 它延长了这些通道的开放状态,导致持续的神经兴奋、麻痹,最终导致害虫死亡 . 这种机制与其他拟除虫菊酯相似,但由于氰基的存在而得到增强,这增加了其效力 .

科学研究应用

生化分析

Biochemical Properties

Fenpropathrin is an ingestion and contact synthetic pyrethroid . Its mode of action is similar to other natural (pyrethrum) and synthetic pyrethroids where they interfere with the kinetics of voltage-gated sodium channels causing paralysis and death of the pest . The major biotransformation reactions of fenpropathrin in rats consisted of oxidation at the methyl groups of the acid moiety and at the 2′- and 4′-positions of the alcohol moiety, cleavage of the ester linkage and the conjugation of the resultant carboxylic acids, alcohols and phenols with glucuronic acid, sulfuric acid and glycine .

Cellular Effects

Fenpropathrin has been found to induce cellular death of dopaminergic neurons in vivo . Furthermore, fenpropathrin increased the generation of reactive oxygen species, disrupted both mitochondrial function and dynamic networks, impaired synaptic communication, and promoted mitophagy in vitro .

Molecular Mechanism

Fenpropathrin’s mode of action is similar to other natural (pyrethrum) and synthetic pyrethroids where they interfere with the kinetics of voltage-gated sodium channels causing paralysis and death of the pest . It has been found that resistance to fenpropathrin remained elevated up to eight months after exposure to fenpropathrin . A real-time quantitative PCR analysis revealed that levels of voltage-gated sodium channel (VGSC) gene expression were significantly higher in the resistant line eight months after their last fenpropathrin exposure .

Temporal Effects in Laboratory Settings

Resistance to fenpropathrin remained elevated up to eight months after exposure to fenpropathrin . Fenpropathrin degrades from soil by two main mechanisms, biodegradation and photochemical degradation of surface deposits . The time of degradation depends on the characteristics of the soils .

Dosage Effects in Animal Models

In rodent animals, two different injections of fenpropathrin were used for administrations, intraperitoneal (i.p), or stereotaxical (ST). The rats exhibited lower number of pokes 60 days after first i.p injection, while the rats in ST group showed a significant upregulation of apomorphine-evoked rotations 60 days after first injection .

Metabolic Pathways

The major biotransformation reactions of fenpropathrin in rats consisted of oxidation at the methyl groups of the acid moiety and at the 2′- and 4′-positions of the alcohol moiety, cleavage of the ester linkage and the conjugation of the resultant carboxylic acids, alcohols and phenols with glucuronic acid, sulfuric acid and glycine .

Transport and Distribution

Fenpropathrin appears to have both type I and type II properties. It produces repetitive firing of neurons but is associated with type II symptoms. In acute studies with fenpropathrin in mammals, onset of toxic signs is rapid (within a few hours or days), independent of the route of exposure .

准备方法

合成路线及反应条件

非丙酯的合成涉及几个关键步骤:

酰氯的形成: 2,2,3,3-四甲基环丙烷羧酸与亚硫酰氯反应形成相应的酰氯。

与苯氧基苯甲醛反应: 酰氯然后与3-苯氧基苯甲醛、氰化钠、三乙胺、水和有机溶剂的混合物反应生成非丙酯.

工业生产方法

非丙酯的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。该过程包括:

温和的反应条件: 确保反应在受控的温度和压力下进行,以最大限度地提高产率和纯度。

相转移催化: 利用相转移催化剂来提高反应效率和产物分离.

化学反应分析

反应类型

非丙酯会发生各种化学反应,包括:

氧化: 导致形成羟基化的代谢物。

水解: 导致酯键断裂生成羧酸和醇.

常见试剂和条件

氧化剂: 例如高锰酸钾或过氧化氢用于氧化反应。

水解条件: 酸性或碱性条件以促进水解.

主要产物

羟基化代谢物: 通过氧化形成。

羧酸和醇: 由水解产生.

相似化合物的比较

类似化合物

- 氟虫腈

- 氰戊菊酯

- 高效氯氰菊酯

- 溴氰菊酯

- 高效氯氟氰菊酯

独特性

非丙酯在拟除虫菊酯中是独特的,因为它具有特定的结构特征,例如2,2,3,3-四甲基环丙烷环和氰基。 这些特征有助于其在光照下具有高稳定性和强大的杀虫活性 .

属性

IUPAC Name |

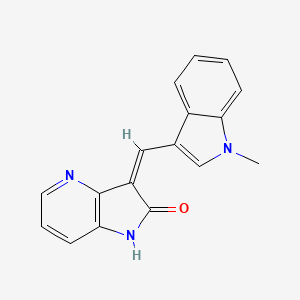

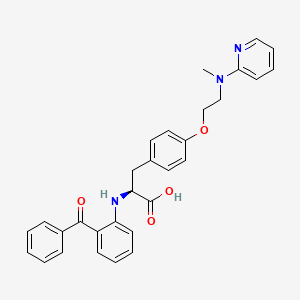

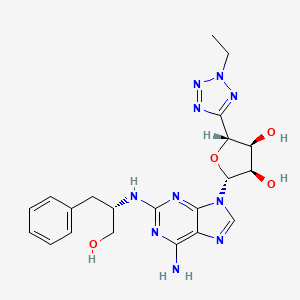

[cyano-(3-phenoxyphenyl)methyl] 2,2,3,3-tetramethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO3/c1-21(2)19(22(21,3)4)20(24)26-18(14-23)15-9-8-12-17(13-15)25-16-10-6-5-7-11-16/h5-13,18-19H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQUXKZZNEFRCAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024002 | |

| Record name | Fenpropathrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish to brown liquid or solid, depending on purity and temperature. Used as an acaricide and insecticide., Pale yellow liquid; [Merck Index] Yellowish-brown liquid or solid; mp = 45-50 deg C; [HSDB] Yellow to brown liquid or solid (purity and temperature dependent); [CAMEO] Yellow-brown liquid or solid (depends on storage); mp = 45-50 deg C; [MSDSonline] | |

| Record name | FENPROPATHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18151 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fenpropathrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5284 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In xylene 1000, cyclohexanone 1000, methanol 337 (all in g/kg at 25 °C), Soluble in common organic solvents (chloroform, acetone, methanol)., In water, 1.41X10-2 mg/l @ 25 °C. | |

| Record name | FENPROPATHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6636 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.15 @ 25 °C | |

| Record name | FENPROPATHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6636 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000548 [mmHg], 5.48X10-6 mm Hg @ 20 °C | |

| Record name | Fenpropathrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5284 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FENPROPATHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6636 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The synthetic pyrethroids delay closure of the sodium channel, resulting in a sodium tail current that is characterized by a slow influx of sodium during the end of depolarization. Apparently the pyrethroid molecule holds the activation gate in the open position. Pyrethroids with an alpha-cyano group (e.g., fenvalerate) produce more prolonged sodium tail currents than do other pyrethroids (e.g., permethrin, bioresmethrin). The former group of pyrethroids causes more cutaneous sensations than the latter. /Synthetic pyrethroids/, Interaction with sodium channels is not the only mechanism of action proposed for the pyrethroids. Their effects on the CNS have led various workers to suggest actions via antagonism of gamma-aminobutyric acid (GABA)-mediated inhibition, modulation of nicotinic cholinergic transmission, enhancement of noradrenaline release, or actions on calcium ions. Since neurotransmitter specific pharmacological agents offer only poor or partial protection against poisoning, it is unlikely that one of these effects represents the primary mechanism of action of the pyrethroids, & most neurotransmitter release is secondary to increased sodium entry. /Pyrethroids/, The symptoms of pyrethrin poisoning follow the typical pattern ... : (1) excitation, (2) convulsions, (3) paralysis, and (4) death. The effects of pyrethrins on the insect nervous system closely resemble those of DDT, but are apparently much less persistent. Regular, rhythmic, and spontaneous nerve discharges have been observed in insect and crustacean nerve-muscle preparations poisoned with pyrethrins. The primary target of pyrethrins seems to be the ganglia of the insect central nervous system although some pyrethrin-poisoning effect can be observed in isolated legs. /Pyrethrins/, Electrophysiologically, pyrethrins cause repetitive discharges and conduction block. /Pyrethrins/, For more Mechanism of Action (Complete) data for FENPROPATHRIN (12 total), please visit the HSDB record page. | |

| Record name | FENPROPATHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6636 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow oil, Yellow brown liquid or solid | |

CAS No. |

39515-41-8, 64257-84-7 | |

| Record name | FENPROPATHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18151 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fenpropathrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39515-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenpropathrin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039515418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenpropathrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-cyano-3-phenoxybenzyl 2,2,3,3-tetramethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENPROPATHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87BH96P0MX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FENPROPATHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6636 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

45-50 °C | |

| Record name | FENPROPATHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6636 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Fenpropathrin?

A1: Fenpropathrin, a synthetic pyrethroid insecticide, primarily targets the voltage-gated sodium channels (VGSC) in insects. [, , , ] It disrupts the normal function of these channels, leading to paralysis and death. [, , , ]

Q2: How does Fenpropathrin affect voltage-gated sodium channels?

A2: Fenpropathrin binds to VGSCs, preventing their proper closure, which disrupts the flow of sodium ions across nerve cell membranes. This disruption leads to hyperexcitation of the nervous system, ultimately causing paralysis and death in target insects. [, , , , ]

Q3: Are there other mechanisms of action besides VGSC disruption?

A3: Research suggests that Fenpropathrin resistance in some insects may involve metabolic detoxification mechanisms, particularly through enzymes like cytochrome P450s (CYPs) and glutathione S-transferases (GSTs). [, , ]

Q4: What are the downstream effects of Fenpropathrin exposure in non-target organisms?

A4: In non-target organisms like fish, Fenpropathrin exposure can induce oxidative stress, leading to lipid peroxidation and altered biochemical parameters. [] Studies on zebrafish embryos also showed teratogenic effects, behavioral abnormalities, cardiotoxicity, and neurotoxicity. []

Q5: What is the molecular formula and weight of Fenpropathrin?

A5: Fenpropathrin's molecular formula is C22H27NO3, and its molecular weight is 353.46 g/mol. []

Q6: Is there spectroscopic data available for Fenpropathrin?

A6: Gas chromatography coupled with electron capture detector (GC-ECD) and gas chromatography-mass spectrometry (GC-MS) are widely used for the detection and quantification of Fenpropathrin. [, , , , , ] These techniques provide information on the compound's retention time and mass-to-charge ratio, which are crucial for its identification and analysis.

Q7: Have insect populations developed resistance to Fenpropathrin?

A7: Yes, several insect species, including the silverleaf whitefly (Bemisia argentifolii), citrus red mite (Panonychus citri), and the Asian citrus psyllid (Diaphorina citri), have developed resistance to Fenpropathrin. [, , , , ]

Q8: What are the mechanisms of Fenpropathrin resistance?

A8: Resistance mechanisms can include target-site insensitivity, where mutations in the VGSC gene reduce Fenpropathrin binding affinity. [, , ] Additionally, enhanced metabolic detoxification by enzymes like CYPs and GSTs can contribute to resistance. [, , , ]

Q9: What is the environmental fate of Fenpropathrin?

A10: Fenpropathrin degradation in the environment is influenced by factors like soil type, pH, temperature, and microbial activity. [, ] It exhibits low mobility in soil and limited volatilization from various surfaces. []

Q10: What is the half-life of Fenpropathrin in soil?

A11: The half-life of Fenpropathrin in soil ranges from 25.8 to 33.2 days under laboratory conditions. [] Environmental factors like temperature and organic matter content can influence the degradation rate.

Q11: How effective are bioremediation strategies for Fenpropathrin-contaminated soil?

A12: Bioaugmentation of contaminated soils with Fenpropathrin-degrading bacterial strains like Bacillus sp. DG-02 and Sphingomonas sp. JQL4-5 have shown promise in enhancing the degradation of this insecticide. [, ]

Q12: How are Fenpropathrin residues analyzed in food and environmental samples?

A13: Gas chromatography, particularly GC-ECD and GC-MS, are commonly employed for analyzing Fenpropathrin residues due to their high sensitivity and selectivity. [, , , , , ] HPLC methods have also been developed and offer alternative approaches for analysis. []

Q13: Are there other analytical techniques for Fenpropathrin detection?

A14: Yes, Enzyme-linked immunosorbent assay (ELISA) has been developed for rapid and sensitive detection of Fenpropathrin residues. [] Additionally, micellar-enhanced spectrofluorimetry and resonance light scattering methods offer alternative detection approaches. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-[3-[2-(2-Chloro-6-fluorophenyl)ethyl-[(2,3-dichlorophenyl)carbamoyl]amino]propyl]phenoxy]-2-methylpropanoic acid](/img/structure/B1672453.png)

![(2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[(Z)-4-oxo-4-phenylbut-2-en-2-yl]amino]propanoic acid](/img/structure/B1672464.png)

![N-[1-(2-Phenylethyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B1672465.png)